![molecular formula C11H23NO4S2 B2409309 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine CAS No. 1797847-41-6](/img/structure/B2409309.png)
1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which makes the ring significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis Analysis
Azetidines can be synthesized through various methods. One approach involves the use of visible light-mediated intermolecular [2+2] photocycloadditions . This method is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors .
Molecular Structure Analysis
The structure of azetidines is characterized by a four-membered heterocycle . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . For example, the N-alkylation and N-acylation of azetidine nitrogen have been discussed .
Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines are influenced by their four-membered heterocyclic structure . This structure imparts a considerable ring strain, which results in unique reactivity .
Scientific Research Applications
Medicinal Chemistry
1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine: is a valuable compound in medicinal chemistry due to its unique structural properties. The azetidine ring, with its significant ring strain, offers a reactive site for the development of new pharmaceuticals. This compound can be used as a scaffold for designing drugs targeting various diseases, including cancer and infectious diseases .
Organic Synthesis
In organic synthesis, 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine serves as a versatile intermediate. Its reactivity allows for the construction of complex molecules through various chemical reactions, such as nucleophilic substitution and ring-opening reactions. This makes it a valuable tool for synthesizing novel organic compounds .
Polymer Chemistry
The compound’s unique structure is also beneficial in polymer chemistry. It can be used to create new polymers with specific properties, such as enhanced thermal stability and mechanical strength. These polymers have potential applications in materials science, including the development of advanced coatings and high-performance materials .
Catalysis
1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine: can act as a ligand in catalytic processes. Its ability to stabilize transition states and intermediates makes it useful in various catalytic reactions, including asymmetric synthesis and cross-coupling reactions. This application is crucial for developing more efficient and selective catalytic systems .
Chiral Templates
The compound’s chiral nature allows it to be used as a template for synthesizing other chiral molecules. This is particularly important in the production of enantiomerically pure compounds, which are essential in the pharmaceutical industry for creating drugs with specific desired effects and minimal side effects .
Material Science
In material science, 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine can be incorporated into the design of new materials with unique properties. For example, it can be used to develop materials with specific electronic or optical properties, which are useful in the fields of electronics and photonics .
Environmental Chemistry
The compound’s reactivity and stability make it suitable for applications in environmental chemistry. It can be used in the development of new methods for detecting and removing pollutants from the environment. This includes applications in water purification and soil remediation .
Agricultural Chemistry
In agricultural chemistry, 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine can be used to develop new agrochemicals, such as pesticides and herbicides. Its unique properties allow for the creation of compounds that are more effective and environmentally friendly, contributing to sustainable agricultural practices .
These applications highlight the versatility and importance of 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
Recent advances in the synthesis and reactivity of azetidines Construction of aziridine, azetidine, indole and quinoline-like heterocycles New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-butylsulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4S2/c1-4-5-6-18(15,16)12-7-11(8-12)17(13,14)9-10(2)3/h10-11H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMZXGCDFBVNBL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CC(C1)S(=O)(=O)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.